REACTION_CXSMILES
|
[Na].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13]Cl>C(O)C>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][CH:4]([C:2]#[N:3])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |^1:0|
|
Name
|
|
Quantity
|
35.64 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
2B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
763.56 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-liter, three-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is slowly heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool under nitrogen overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
About 1 liter of ethanol is distilled from the reaction mixture and 1.5 liters of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
WASH
|
Details
|
washed once with 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CC(C(=O)OCC)C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |